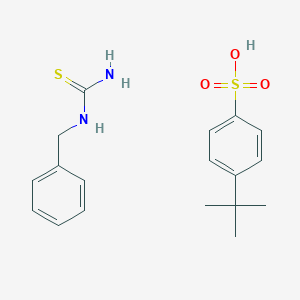
Benzylthiourea;4-tert-butylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;4-tert-butylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-tert-butylbenzenesulfonic acid Benzylthiourea is an organic compound containing a benzyl group attached to a thiourea moiety, while 4-tert-butylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be carried out in an aqueous or alcoholic medium, and the product is usually obtained by recrystallization.
For the preparation of 4-tert-butylbenzenesulfonic acid, tert-butylbenzene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
Industrial production of benzylthiourea involves large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
The industrial production of 4-tert-butylbenzenesulfonic acid involves sulfonation reactors with precise temperature and concentration control. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;4-tert-butylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Benzyl-substituted amines or alcohols.
Scientific Research Applications
Benzylthiourea;4-tert-butylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzylthiourea;4-tert-butylbenzenesulfonic acid involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzylurea: Similar structure but lacks the thiourea moiety.
4-tert-Butylbenzenesulfonamide: Similar structure but with an amide group instead of a sulfonic acid group.
Thiourea: Contains the thiourea moiety but lacks the benzyl and sulfonic acid groups.
Uniqueness
Benzylthiourea;4-tert-butylbenzenesulfonic acid is unique due to the combination of the benzylthiourea and 4-tert-butylbenzenesulfonic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90254-05-0 |
|---|---|
Molecular Formula |
C18H24N2O3S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
benzylthiourea;4-tert-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C8H10N2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;9-8(11)10-6-7-4-2-1-3-5-7/h4-7H,1-3H3,(H,11,12,13);1-5H,6H2,(H3,9,10,11) |
InChI Key |
LUYNDVVDTOFVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















